![molecular formula C12H10FN3O2S B1332455 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 690991-52-7](/img/structure/B1332455.png)
4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Übersicht
Beschreibung
The compound 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a derivative of benzamide that includes a thiadiazole ring, a common motif in medicinal chemistry due to its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of thiadiazole benzamides is well-represented, indicating the interest in this type of compounds for various applications, including fluorescence, biological activity, and as precursors for further chemical synthesis.
Synthesis Analysis
The synthesis of related thiadiazole benzamide derivatives is well-documented. For instance, a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and their BF2 complexes were prepared to study their photophysical properties . Another paper describes the catalyst- and solvent-free synthesis of a 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide using a microwave-assisted Fries rearrangement . Additionally, an improved procedure for synthesizing 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides has been proposed, which involves selective acylation and sulfonylation steps . These methods could potentially be adapted for the synthesis of 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide.
Molecular Structure Analysis
The molecular structure of thiadiazole benzamides is characterized by the presence of a thiadiazole ring attached to a benzamide moiety. The papers provided do not directly analyze the molecular structure of 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, but they do offer insights into the structural characteristics of similar compounds. For example, the crystallographic analysis of intermolecular interactions and energy frameworks based on different molecular conformations of related compounds has been described . Such analyses are crucial for understanding the chemical behavior and potential interactions of the compound .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole benzamides can be inferred from the synthesis methods and the intended applications of the compounds. The papers suggest that these compounds can undergo various chemical reactions, such as Fries rearrangement , cyclocondensation , and reactions exploiting the reactivity of functional groups like cyanomethylene . These reactions are essential for the synthesis of novel compounds with potential applications, including biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole benzamides are influenced by their molecular structure. The papers indicate that these compounds exhibit interesting photophysical properties, such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects . The presence of various substituents on the benzamide and thiadiazole rings affects these properties and can be tailored for specific applications. Theoretical studies, including density functional theory (DFT) calculations, have been used to predict the behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Nematocidal Activity
4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide derivatives have shown promise in the field of agriculture, specifically as nematicides. A study detailed the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which demonstrated significant nematocidal activities against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. The compounds not only exhibited high mortality rates against the nematodes but also significantly impaired their locomotor activities, such as head swinging and body bending, and disrupted their physiological processes, including respiration and oxygen consumption. These results suggest that these compounds could be promising lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Fluorescence Characteristics
The compound has applications in the field of fluorescence and photonics. A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes were synthesized, exhibiting a range of photophysical properties. These derivatives showed excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and an aggregation-induced emission effect (AIEE), making them potential candidates for applications in fluorescence-based devices and sensors (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).
Antimicrobial Properties
Compounds containing the 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide moiety have shown potential as antimicrobial agents. A study synthesized novel fluorine-containing derivatives that exhibited significant in vitro antimicrobial potency against various bacterial and fungal strains. These findings indicate the potential of these compounds in developing new antimicrobial drugs (Desai, Vaghani, & Shihora, 2013).
Anticancer Activity
Additionally, research has demonstrated the anticancer potential of derivatives of this compound. Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, synthesized by condensation of various substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols, showed moderate to good antiproliferative potency against several cancerous cell lines, including human breast cancer, human osteosarcoma, and human myeloid leukemia. This highlights the compound's potential as a lead in the development of anticancer drugs (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDLWKQFLYSSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353763 | |
| Record name | 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
CAS RN |
690991-52-7 | |
| Record name | 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



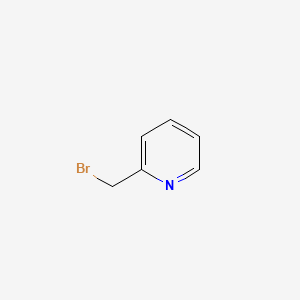
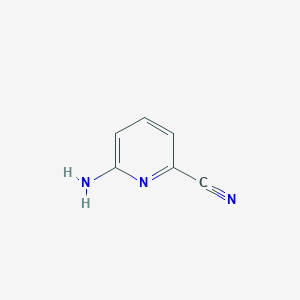
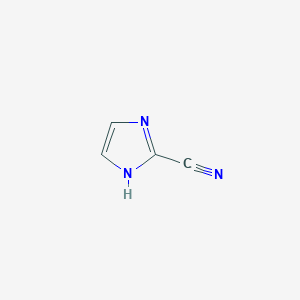
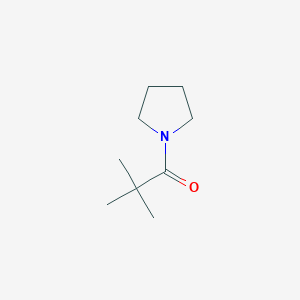

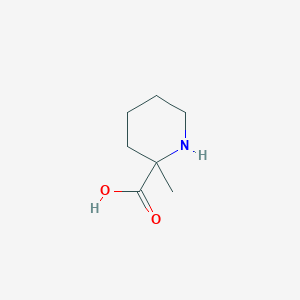
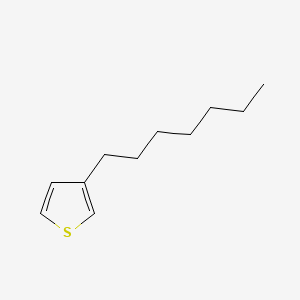
![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

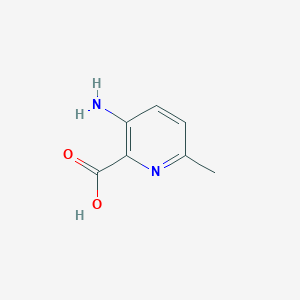
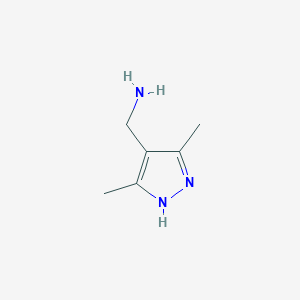
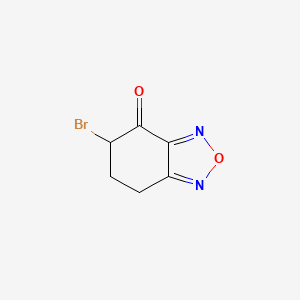

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)